Cyanoacetic acid anhydride

Description

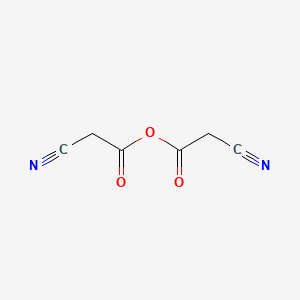

Structure

2D Structure

3D Structure

Properties

CAS No. |

70776-23-7 |

|---|---|

Molecular Formula |

C6H4N2O3 |

Molecular Weight |

152.11 g/mol |

IUPAC Name |

(2-cyanoacetyl) 2-cyanoacetate |

InChI |

InChI=1S/C6H4N2O3/c7-3-1-5(9)11-6(10)2-4-8/h1-2H2 |

InChI Key |

XOXXFRIKPZNUFO-UHFFFAOYSA-N |

SMILES |

C(C#N)C(=O)OC(=O)CC#N |

Canonical SMILES |

C(C#N)C(=O)OC(=O)CC#N |

Other CAS No. |

70776-23-7 |

Origin of Product |

United States |

Synthetic Methodologies and in Situ Generation of Cyanoacetic Acid Anhydride

Optimized Procedures for In Situ Formation from Cyanoacetic Acid and Acetic Anhydride (B1165640)

The in situ formation of cyanoacetic acid anhydride from cyanoacetic acid and acetic anhydride is a widely utilized and efficient method. researchgate.netresearchgate.net This approach avoids the isolation of the unstable anhydride, allowing for its direct use in subsequent reactions. The reaction involves the dehydration of cyanoacetic acid, facilitated by acetic anhydride, which acts as a dehydrating agent and a source for the mixed anhydride intermediate.

A common procedure involves reacting cyanoacetic acid with acetic anhydride, often in a suitable solvent or neat. researchgate.netrsc.org The reaction temperature and time are critical parameters that are optimized to maximize the yield of the desired product while minimizing side reactions. For instance, reacting indoles with cyanoacetic acid in acetic anhydride at 60–70°C for just 5 minutes has been shown to produce 3-cyanoacetyl indole (B1671886) derivatives in high yields of 90–98%. rsc.org Another procedure describes the reaction of cyanoacetic acid with indole in refluxing acetic anhydride for 30 minutes. rsc.org

The molar ratio of the reactants can also be crucial. A process for producing 2-cyanoacetic acid anhydride specifies using a molar ratio of 2-cyanoacetic acid to a C4-C20 carboxylic acid anhydride of greater than 1.5:1 to ensure high yields and reduce the formation of unwanted mixed anhydride by-products. google.comgoogle.com

Mechanistic Pathways of this compound Formation

The formation of this compound from cyanoacetic acid and acetic anhydride proceeds through a nucleophilic acyl substitution mechanism. The initial step involves the nucleophilic attack of the carboxylate oxygen of cyanoacetic acid on one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating a molecule of acetic acid and forming a mixed anhydride of cyanoacetic acid and acetic acid.

Influence of Catalysts and Reaction Conditions on Anhydride Generation Efficiency

The efficiency of this compound generation is significantly influenced by various catalysts and reaction conditions such as temperature and solvent.

Catalysts:

Acid Catalysts: Mineral acids like sulfuric acid can be used to facilitate the reaction. Boric acid has also been reported as an effective and non-toxic catalyst for the amidation of cyanoacetic acid, which proceeds via the in situ formation of an activated species, likely the anhydride. amazonaws.com

Base Catalysts: While not as common for the anhydride formation itself, bases are often used in subsequent reactions involving the in situ generated anhydride. However, some methods for preparing related compounds suggest that the reaction can proceed efficiently without a catalyst.

Poly(4-vinyl pyridine): This polymer has been mentioned as a preferred catalyst in some patented processes. google.comgoogle.com

Reaction Conditions:

Temperature: The reaction temperature is a critical factor. Procedures often specify a range between 0°C and 100°C. google.comgoogle.comsmolecule.com For instance, the synthesis of 3-cyanoacetyl indole derivatives has been successfully carried out at 60-70°C. rsc.org Lower temperatures, from -20°C to 80°C, and more preferably 15°C to 60°C, are also reported for subsequent reactions involving the in situ generated anhydride. google.comgoogle.com

Solvent: The choice of solvent can impact the reaction. While some procedures are carried out in refluxing acetic anhydride without an additional solvent, others utilize organic solvents. rsc.org Anhydrous solvents are generally preferred to prevent the hydrolysis of the anhydride.

Reactant Concentration: The concentration of the catalyst, when used, is typically in the range of 0.1 to 20 wt.%, with a more preferred range of 0.6 to 3 wt.%. google.comgoogle.com

Influence of Catalysts and Reaction Conditions

| Parameter | Condition/Catalyst | Effect on Efficiency | Reference |

|---|---|---|---|

| Catalyst | Boric Acid | Facilitates facile condensation of cyanoacetic acid. | amazonaws.com |

| Catalyst | Poly(4-vinyl pyridine) | Preferred catalyst in certain patented processes. | google.comgoogle.com |

| Temperature | 0°C to 100°C | General range for anhydride formation. | google.comgoogle.com |

| Temperature | 60°C to 70°C | Optimal for specific syntheses like 3-cyanoacetyl indoles. | rsc.org |

| Molar Ratio | >1.5:1 (Cyanoacetic acid: Acetic anhydride) | Reduces formation of mixed anhydride by-products. | google.comgoogle.com |

Alternative Precursors and Activation Strategies for Cyanoacetylation

While the in situ generation from cyanoacetic acid and acetic anhydride is common, alternative precursors and activation strategies for cyanoacetylation have been explored to overcome certain limitations.

Preparation and Instability of Cyanoacetyl Chloride

Cyanoacetyl chloride is a highly reactive cyanoacetylating agent. It can be prepared from cyanoacetic acid using standard chlorinating agents like thionyl chloride or phosphorus pentachloride. nih.gov However, its utility is severely limited by its instability. google.com Reports in the literature highlight that cyanoacetyl chloride is prone to spontaneous polymerization, forming a yellow resin. sciencemadness.org This inherent instability makes its isolation and storage difficult, often necessitating its immediate use after preparation. chembk.compatsnap.com Despite its reactivity, the challenges associated with its handling and stability have led to a preference for in situ methods for generating cyanoacetylating agents. nih.govpatsnap.com

Utilization of Phenolic Esters as Cyanoacetylation Agents

Phenolic esters have emerged as viable alternative cyanoacetylating agents. These compounds can be synthesized through the esterification of phenols with cyanoacetic acid or its derivatives. The use of phenolic esters offers advantages in terms of stability compared to acid chlorides. The reactivity of the phenolic ester towards nucleophiles can be tuned by modifying the electronic properties of the phenol (B47542). Electron-withdrawing groups on the phenol can enhance the leaving group ability of the phenoxide, thereby increasing the electrophilicity of the acyl carbon and facilitating the cyanoacetylation reaction. The synthesis of phenolic esters can be achieved through various methods, including biocatalytic approaches. mdpi.com

Emerging Green Chemistry Approaches in Cyanoacetylation Reagent Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. imist.maepitomejournals.com In the context of cyanoacetylation, green chemistry approaches focus on reducing the use of hazardous reagents and solvents, improving atom economy, and utilizing renewable resources. imist.maepitomejournals.com

One area of development is the use of solid acid catalysts, which are often recyclable and less corrosive than traditional mineral acids. epitomejournals.com Another approach involves performing reactions in greener solvents like water or ionic liquids, or even under solvent-free conditions. rsc.orgimist.ma For instance, a one-pot, three-component synthesis of indol-3-yl pyran derivatives utilizes L-proline as a catalyst in refluxing ethanol, showcasing a greener alternative. rsc.org The electrocarboxylation of chloroacetonitrile (B46850) to produce cyanoacetic acid represents a potential green route to the precursor of cyanoacetylation reagents, avoiding the use of hazardous alkali metal cyanides. beilstein-journals.org These emerging strategies aim to make the synthesis of cyanoacetylation reagents and their subsequent reactions more sustainable and economically viable.

Reactivity and Reaction Mechanisms of Cyanoacetic Acid Anhydride

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a two-stage process. vanderbilt.edu Initially, a nucleophile attacks one of the carbonyl carbons of the anhydride (B1165640), leading to the formation of a tetrahedral intermediate. vanderbilt.edu Subsequently, this intermediate collapses, reforming the carbonyl double bond and expelling a carboxylate as a leaving group. vanderbilt.edumasterorganicchemistry.com When a neutral nucleophile is used, a protonated intermediate is formed which is then deprotonated to yield the final neutral product. libretexts.org

The anhydride efficiently transfers a cyanoacetyl group to nucleophilic substrates. smolecule.com This reactivity is harnessed in the cyanoacetylation of a variety of compounds, including amines, alcohols, indoles, and pyrroles. smolecule.comthieme-connect.comki.se

Cyanoacetylation of Aromatic and Heteroaromatic Amines

Cyanoacetic acid anhydride, often generated in situ from cyanoacetic acid and acetic anhydride, is an effective reagent for the cyanoacetylation of aromatic and heteroaromatic amines. thieme-connect.comthieme-connect.comsorbonne-universite.fr This reaction provides a convenient route to N-substituted cyanoacetamides. rjpbcs.comjocpr.com The reaction of this compound with aromatic amines proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the anhydride. libretexts.org

Regioselectivity in Substituted Anilines and Pyrimidines

The regioselectivity of cyanoacetylation with substituted anilines and pyrimidines is influenced by the electronic properties and substitution pattern of the aromatic or heteroaromatic ring.

In the case of 6-aminopyrimidines, the site of cyanoacetylation depends on the substituents present on the pyrimidine (B1678525) ring. researchgate.net For instance, when pyrimidin-4(3H)-ones are used as substrates, electrophilic substitution occurs at the C-5 position. researchgate.net Conversely, with pyrimidines substituted at the C-2 and C-4 positions, cyanoacetylation takes place at the exocyclic amino group. researchgate.net The amination of 6-aryl-2,4-dichloropyrimidine with aliphatic secondary amines and anilines shows high regioselectivity, favoring the formation of the C4-substituted product. acs.org

N-Cyanoacetylation versus C-Cyanoacetylation

The competition between N-cyanoacetylation (at the amino group) and C-cyanoacetylation (at the aromatic ring) is a key aspect of the reaction with aromatic amines. Generally, N-cyanoacetylation is the favored pathway. thieme-connect.comresearchgate.net However, the reaction conditions and the nature of the substrate can influence the outcome.

For example, in the cyanoacetylation of 6-aminopyrimidines with a mixture of cyanoacetic acid and acetic anhydride, C-5 substitution is observed in pyrimidin-4(3H)-ones, while N-acetylation of the exocyclic amino group occurs in aromatic pyrimidines where ring substitution is disfavored. researchgate.net This suggests that the nucleophilicity of the exocyclic amino group and the reactivity of the aromatic ring towards electrophilic substitution are competing factors.

Cyanoacetylation of Indoles and Pyrroles

This compound is a valuable reagent for the functionalization of electron-rich heterocycles like indoles and pyrroles. thieme-connect.comki.sethieme-connect.com The reaction typically proceeds via electrophilic aromatic substitution, where the activated cyanoacetyl group is attacked by the π-system of the heterocyclic ring. thieme-connect.com

C-3 Selective Acylation in Indoles

The preferred site for electrophilic attack on the indole (B1671886) nucleus is the C-3 position. bhu.ac.in This is because the intermediate cation formed by attack at C-3 is more stable, with the positive charge being delocalized over the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in Consequently, the cyanoacetylation of indoles with this compound, typically generated from cyanoacetic acid and acetic anhydride, occurs with high regioselectivity at the C-3 position. thieme-connect.comthieme-connect.commdpi.com This method provides a direct and efficient route to 3-cyanoacetylindoles, which are important precursors for various fused indole derivatives. thieme-connect.comresearchgate.net

The reaction is generally high-yielding and can be performed under relatively mild conditions. thieme-connect.com For instance, heating a mixture of indole, cyanoacetic acid, and acetic anhydride at 85°C for a short period results in an excellent yield of 3-cyanoacetylindole. thieme-connect.com

Table 1: C-3 Cyanoacetylation of Indoles

| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Indole | Cyanoacetic acid, Acetic anhydride | 85°C, 10 min | 3-Cyanoacetylindole | 91 | thieme-connect.com |

| 2-Methylindole | Cyanoacetic acid, Acetic anhydride | Literature procedure | 3-Cyanoacetyl-2-methylindole | - | researchgate.net |

Functionalization of Pyrrole (B145914) Nuclei

Similar to indoles, pyrroles readily undergo cyanoacetylation with cyanoacetic acid activated by acetic anhydride. thieme-connect.comthieme-connect.com This reaction provides a straightforward method for the introduction of a cyanoacetyl group onto the pyrrole ring, yielding cyanoacetylated pyrrole derivatives. thieme-connect.comgoogle.com The functionalization of pyrroles can be achieved through various methods, including electrochemical synthesis. rsc.org The introduction of N-alkoxycarbonyl groups allows for regioselective acylation at the 2-position, in contrast to the 3-acylation typically observed with N-sulfonyl pyrroles. organic-chemistry.org The development of enantioselective methods for the N-functionalization of pyrroles is also an active area of research. thieme.de

The reaction of pyrrole with cyanoacetic acid and acetic anhydride at 75°C yields 2-cyanoacetylpyrrole as the major product. thieme-connect.com

Table 2: Cyanoacetylation of Pyrroles

| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyrrole | Cyanoacetic acid, Acetic anhydride | 75°C, 35 min | 2-Cyanoacetylpyrrole | 70 | thieme-connect.com |

| N-Methylpyrrole | Cyanoacetic acid, Acetic anhydride | 75°C | 3-Cyanoacetyl-N-methylpyrrole | - | thieme-connect.com |

Acylation of Enamines and Active Methylene (B1212753) Compounds

This compound is an effective cyanoacetylating agent for various nucleophilic carbon species, including enamines and compounds containing active methylene groups. The reagent, frequently prepared by heating cyanoacetic acid with acetic anhydride, readily reacts with activated aromatic and heteroaromatic systems. researchgate.netresearchgate.net This reaction provides a direct route to 3-oxoalkanenitriles, which are valuable synthetic intermediates. mdpi.com

The cyanoacetylation targets carbon atoms with sufficient nucleophilicity, such as the C-5 position of certain 6-aminopyrimidin-4(3H)-ones. researchgate.net Similarly, electron-rich heterocyclic compounds like indoles and pyrroles undergo C-acylation to furnish 3-cyanoacetylindoles and related derivatives. researchgate.netrsc.org These reactions often proceed in good to excellent yields and serve as the initial step for the construction of more complex heterocyclic systems. researchgate.netrsc.org The active methylene group in the resulting product remains a key site for further functionalization. researchgate.net

For instance, the reaction of substituted indoles with cyanoacetic acid in the presence of acetic anhydride produces 3-cyanoacetylindoles, which are versatile precursors for pyrazole (B372694) synthesis. researchgate.net

Table 1: Examples of C-Cyanoacetylation of Active Methylene Compounds

| Substrate | Reagents | Product | Yield | Reference |

| Substituted Indoles | Cyanoacetic acid, Acetic Anhydride | 3-Cyanoacetylindoles | Good | researchgate.net |

| 6-Aminopyrimidin-4(3H)-ones | Cyanoacetic acid, Acetic Anhydride | 5-Cyanoacetylpyrimidine derivatives | N/A | researchgate.net |

| 2-Methylindole | Cyanoacetic acid, Acetic Anhydride | 3-Cyanoacetyl-2-methylindole | N/A | researchgate.net |

Reactivity with Other Nucleophilic Substrates

Beyond carbon nucleophiles, this compound reacts efficiently with a range of heteroatom nucleophiles. The most common transformations involve the N-acylation of amines and O-acylation of alcohols. google.com When reacted with amines, it forms the corresponding N-cyanoacetamides. This reaction is particularly useful for heteroaromatic amines, where the resulting cyanoacetamide can be a precursor for cyclization reactions. researchgate.netmdpi.com

For example, cyanoacetylation of 5-amino-1,2,3-triazoles and 4-aminopyrazoles with a mixture of cyanoacetic acid and acetic anhydride yields cyanoacetamides that can be cyclized to form fused pyridine (B92270) systems like 1,2,3-triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines. mdpi.com The reaction mechanism is believed to involve the initial formation of a mixed anhydride between cyanoacetic acid and acetic acid, with the nucleophilic amine preferentially attacking the more electrophilic carbonyl of the cyanoacetyl group. mdpi.com

Similarly, the reaction with alcohols or thiols provides a pathway to cyanoacetic acid esters and thioesters, respectively. google.com These reactions highlight the anhydride's role as a potent acylating agent, providing access to key building blocks for pharmaceuticals and other fine chemicals. google.com

Table 2: Reactivity of this compound with Various Nucleophiles

| Nucleophile Type | Substrate Example | Product Type | Reference |

| Heteroaromatic Amine | 5-Amino-1,2,3-triazoles | Cyanoacetamide | mdpi.com |

| Aromatic Amines | Aniline (B41778) derivatives | Cyanoacetamide | researchgate.net |

| Aminopyrimidines | 2,4-Disubstituted 6-aminopyrimidines | N-Cyanoacetylated pyrimidine | researchgate.net |

| Alcohols/Thiols | Generic R-OH / R-SH | Cyanoacetic Ester / Thioester | google.com |

Role in Knoevenagel Condensation and Related Condensation Reactions

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for carbon-carbon bond formation, typically involving the reaction of an active methylene compound with a carbonyl compound. researchgate.net Cyanoacetic acid and its derivatives are classic substrates for this transformation. researchgate.net

Intermolecular Condensations with Carbonyl Compounds

In the context of the Knoevenagel condensation, cyanoacetic acid is often activated by reagents such as acetic anhydride. researchgate.net The condensation of a carbonyl compound, such as an aldehyde or ketone, with the active methylene group of the cyanoacetyl moiety leads to the formation of an α,β-unsaturated cyano-substituted product. rsc.orgresearchgate.net

This reaction is frequently the first step in a sequence leading to more complex molecules. For example, 3-cyanoacetylindole, prepared from indole and cyanoacetic acid/acetic anhydride, undergoes Knoevenagel condensation with various aldehydes to produce intermediates that can be further elaborated. rsc.org The reaction is versatile, accommodating a wide range of aldehydes and ketones, and is often catalyzed by a weak base like piperidine (B6355638) or ammonium (B1175870) acetate (B1210297). rsc.orgresearchgate.net The initial adduct is an alcohol which subsequently dehydrates to yield the final condensed product. researchgate.net

Tandem Knoevenagel Condensation-Cyclization Sequences

This compound and its derivatives are exceptionally well-suited for tandem reactions where an initial Knoevenagel condensation is followed by an intramolecular cyclization. These one-pot sequences provide rapid access to complex heterocyclic structures. rsc.org

A common sequence involves a Knoevenagel condensation followed by a Michael addition. For instance, the reaction of 3-cyanoacetylindole with an aromatic aldehyde first generates a Knoevenagel adduct. This intermediate then acts as a Michael acceptor for another nucleophile, leading to a cascade that can culminate in the formation of a pyran or pyridine ring. rsc.org

Another powerful example is the synthesis of flocoumafen, where a Knoevenagel condensation of p-methoxybenzaldehyde with ethyl cyanoacetate (B8463686) initiates a sequence involving Michael addition, intramolecular cyclization using trifluoroacetic anhydride (TFAA), and decarboxylation to construct the core tetralone skeleton. mdpi.com Similarly, cyanoacetamides formed from the acylation of heteroaromatic amines can undergo subsequent intramolecular condensation between the active methylene group and a nearby carbonyl function to generate fused pyridone rings. mdpi.com

Table 3: Examples of Tandem Knoevenagel Condensation-Cyclization Sequences

| Initial Reactants | Key Steps | Final Product Class | Reference |

| 3-Cyanoacetylindole, Aromatic Aldehyde, Malononitrile | Knoevenagel, Michael Addition, Cyclization | Polysubstituted Pyran | rsc.org |

| p-Methoxybenzaldehyde, Ethyl Cyanoacetate | Knoevenagel, Michael Addition, Cyclization | Tetralone | mdpi.com |

| o-Acyl Heteroaromatic Amines, Cyanoacetic Acid/Ac₂O | N-Cyanoacetylation, Intramolecular Cyclization | Fused Pyridones | mdpi.com |

Intramolecular Rearrangement Reactions of this compound Derivatives

Derivatives synthesized from cyanoacetic acid can undergo significant intramolecular rearrangements. A notable example is the Curtius rearrangement, a versatile reaction for converting a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. nih.gov

This rearrangement has been historically applied to α-cyanoesters to synthesize amino acids. In this sequence, an ester such as ethyl cyanoacetate is first converted to an acyl hydrazine (B178648). Treatment with nitrous acid generates the corresponding acyl azide. Upon gentle heating, the acyl azide undergoes the Curtius rearrangement, losing dinitrogen gas to form an isocyanate. This highly reactive intermediate can then be trapped with various nucleophiles. For example, reaction with an alcohol yields a carbamate, which can be hydrolyzed to the corresponding amine. nih.gov This entire process effectively transforms the carboxyl group of a cyanoacetic acid derivative into an amino group, providing a powerful tool in synthetic chemistry. nih.gov

Participation in Multi-Component Reactions (MCRs) as a Reagent

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. researchgate.netrug.nl Derivatives of cyanoacetic acid are prominent reagents in this field due to their multiple reactive sites. researchgate.net

Cyanoacetic acid, often activated in situ with acetic anhydride, can participate in MCRs to construct a diverse range of carbo- and heterocyclic compounds. researchgate.net For example, a one-pot, four-component reaction between an aromatic aldehyde, a ketone, 3-cyanoacetylindole, and ammonium acetate can yield highly substituted pyridine derivatives. rsc.org The proposed mechanism involves the initial Knoevenagel condensation between the aldehyde and the active methylene of the cyanoacetylindole, alongside the formation of an enamine from the ketone and ammonia (B1221849) (from ammonium acetate). These intermediates then combine through a series of Michael additions and cyclization/dehydration steps to afford the final pyridine product. rsc.org

Another example is the Ugi four-component condensation. Ugi adducts derived from cyanoacetic acid, an aldehyde, an amine, and an isocyanide can be readily cyclized under basic conditions to generate functionalized aminopyrrolinone derivatives in a one-pot process. researchgate.net These reactions showcase the utility of the cyanoacetyl scaffold in rapidly building molecular complexity. researchgate.netresearchgate.net

Thermal Decomposition Pathways and By-product Formation

Detailed research specifically investigating the thermal decomposition pathways of pure this compound is not extensively documented in publicly available scientific literature. However, insights into its potential thermal degradation can be inferred from the behavior of its parent compound, cyanoacetic acid, and other simple aliphatic anhydrides like acetic anhydride.

When subjected to heat, cyanoacetic acid itself undergoes decarboxylation at temperatures around 160 °C to yield acetonitrile (B52724) and carbon dioxide. wikipedia.org This reaction is a fundamental thermal pathway for the carboxylic acid.

The thermal decomposition of acetic anhydride has been studied more thoroughly. Pyrolysis of acetic anhydride can generate ketene (B1206846) and acetic acid. nih.gov At very high temperatures (600–1200 °C), further decomposition can occur, leading to the formation of gaseous by-products such as ethylene (B1197577) and carbon monoxide. google.com

Based on these related compounds, the thermal decomposition of this compound could hypothetically proceed through several pathways. One likely pathway is the elimination of a molecule of carbon dioxide and ketene to form cyanoketene, which is a highly reactive intermediate. Another possibility is the decomposition into two molecules of cyanoketene with the loss of a water molecule, although this is less direct. Subsequent reactions of these intermediates would lead to a variety of by-products.

Given the presence of the nitrile group, complex polymerization reactions are also possible at elevated temperatures, leading to the formation of nitrogen-containing polymeric materials. The specific by-products formed would be highly dependent on the precise conditions of the thermal decomposition, such as temperature, pressure, and the presence of a catalyst or reactive gases.

A patent related to the synthesis of this compound mentions that solutions of the anhydride are stable for extended periods at temperatures below 25 °C under moisture-free conditions, with minimal degradation (less than 5%). google.com This suggests that significant thermal decomposition begins at temperatures well above ambient.

The following table summarizes potential and known by-products from the thermal decomposition of cyanoacetic acid and related compounds, which may provide clues to the decomposition of this compound.

Interactive Data Table: Potential and Known Thermal Decomposition By-products

| Precursor Compound | Decomposition Condition | Observed/Potential By-products | Reference |

| Cyanoacetic Acid | Heating at 160 °C | Acetonitrile, Carbon Dioxide | wikipedia.org |

| Acetic Anhydride | Pyrolysis | Ketene, Acetic Acid | nih.gov |

| Acetic Anhydride | High-temperature Pyrolysis (600-1200 °C) | Ethylene, Carbon Monoxide | google.com |

| This compound | Hypothetical | Cyanoketene, Carbon Dioxide, Ketene | Inferred |

It is critical to note that without direct experimental studies, the precise mechanisms and by-products of this compound's thermal decomposition remain speculative. Further research, including techniques like Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), would be necessary to fully elucidate these pathways.

Applications of Cyanoacetic Acid Anhydride in Complex Organic Synthesis

Synthesis of Diverse Heterocyclic Frameworks

The reactivity of cyanoacetic acid anhydride (B1165640), generated in situ from cyanoacetic acid and acetic anhydride, allows for the efficient synthesis of a wide array of heterocyclic compounds. This is achieved through reactions with various nucleophiles, leading to the formation of key intermediates that subsequently undergo cyclization.

The construction of five-membered heterocyclic rings is a cornerstone of synthetic organic chemistry, and cyanoacetic acid anhydride proves to be an invaluable tool in this endeavor.

This compound is instrumental in the synthesis of pyrazole (B372694) derivatives and their fused analogs. For instance, the reaction of 3-methyl-2-pyrazolin-5-one (B87142) with a mixture of cyanoacetic acid and acetic anhydride results in the formation of 6-amino-3-methyl-2H-pyrano[2,3-c]pyrazol-4-one. nih.govsemanticscholar.orgresearchgate.net This reaction involves the initial cyanoacetylation of the pyrazolone (B3327878) ring, followed by an intramolecular cyclization.

Furthermore, cyanoacetylation of amino-substituted pyrazoles using cyanoacetic acid and acetic anhydride under microwave irradiation provides the corresponding cyanoacetamides in excellent yields. nih.gov These intermediates can then be cyclized to afford fused pyridone systems, such as pyrazolo[4,3-b]pyridines. nih.gov Similarly, 2-aminothiophenes can be cyanoacylated with cyanoacetic acid in the presence of acetic anhydride, and the resulting cyanoacetamides can be condensed with hydrazine (B178648) hydrate (B1144303) to yield aminopyrazoles. nih.govresearchgate.net

| Starting Material | Reagents | Product | Reference |

| 3-Methyl-2-pyrazolin-5-one | Cyanoacetic acid, Acetic anhydride | 6-Amino-3-methyl-2H-pyrano[2,3-c]pyrazol-4-one | nih.govsemanticscholar.orgresearchgate.net |

| 4-Amino-3-benzoyl-1-phenyl-1H-pyrazole-5-carbonitrile | Cyanoacetic acid, Acetic anhydride, Microwave | N-(3-Benzoyl-5-cyano-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacetamide | nih.gov |

| 2-Aminothiophenes | Cyanoacetic acid, Acetic anhydride, Hydrazine hydrate | Aminopyrazoles | nih.govresearchgate.net |

The synthesis of thiazole (B1198619) and thiadiazole derivatives can also be achieved using this compound. The reaction of N4-(4-chlorophenyl)-1,3-thiazole-2,4-diamine with a mixture of acetic anhydride and cyanoacetic acid yields the corresponding N-(1,3-thiazol-2-yl)-2-cyanoacetamide derivative. journalcsij.com

In the realm of thiadiazole synthesis, cyanoacetic acid hydrazide, which can be prepared from ethyl cyanoacetate (B8463686) and hydrazine hydrate, serves as a key precursor. ijarsct.co.inresearchcommons.org This hydrazide can then be reacted with various reagents to form the thiadiazole ring. For example, treatment of 1-cyanoacetyl-4-substituted thiosemicarbazide (B42300) with a mixture of glacial acetic acid and acetic anhydride leads to the formation of 5-cinnamoylamino-2-cyanomethyl-1,3,4-thiadiazole. researchcommons.org

| Starting Material | Reagents | Product | Reference |

| N4-(4-Chlorophenyl)-1,3-thiazole-2,4-diamine | Acetic anhydride, Cyanoacetic acid | N-(1,3-Thiazol-2-yl)-2-cyanoacetamide derivative | journalcsij.com |

| 1-Cyanoacetyl-4-substituted thiosemicarbazide | Glacial acetic acid, Acetic anhydride | 5-Cinnamoylamino-2-cyanomethyl-1,3,4-thiadiazole | researchcommons.org |

The synthesis of oxazoles often involves the reaction of activated carboxylic acid derivatives, such as anhydrides, with isocyanides. nih.gov While direct examples using isolated this compound are less common, its in situ generation from cyanoacetic acid and acetic anhydride can be applied in these synthetic routes. nih.govpharmaguideline.com

For the synthesis of 1,3,4-oxadiazoles, a common method involves the cyclization of hydrazone derivatives using acetic anhydride. researchgate.netptfarm.pl For instance, Schiff bases derived from carbohydrazides can be treated with acetic anhydride in a one-pot procedure to yield 2,3-dihydro-1,3,4-oxadiazole (B8461923) derivatives. researchgate.net Similarly, hydrazones can be refluxed with an excess of acetic anhydride to afford 3-acetyl-2,3-dihydro-1,3,4-oxadiazoles. ptfarm.pl

| Starting Material | Reagents | Product | Reference |

| Schiff bases of carbohydrazides | Acetic anhydride | 2,3-Dihydro-1,3,4-oxadiazole derivatives | researchgate.net |

| Hydrazones | Acetic anhydride | 3-Acetyl-2,3-dihydro-1,3,4-oxadiazoles | ptfarm.pl |

This compound plays a role in the synthesis of thiophene (B33073) derivatives through cyanoacetylation reactions. Multisubstituted 2-aminothiophenes can be readily cyanoacylated by reacting with cyanoacetic acid in the presence of acetic anhydride under microwave irradiation to form the corresponding cyanoacetamides. nih.govresearchgate.net These intermediates are valuable for further transformations into more complex fused thiophene systems. nih.gov Another approach involves the reaction of a cyanohydrin with an anhydride, such as acetic anhydride, to form an acetyl derivative, which can then undergo an elimination reaction as part of the synthesis of thienylacetonitrile. google.com

| Starting Material | Reagents | Product | Reference |

| 2-Aminothiophenes | Cyanoacetic acid, Acetic anhydride, Microwave | Cyanoacetamides | nih.govresearchgate.net |

| Cyanohydrin | Acetic anhydride | Acetyl derivative | google.com |

The application of this compound extends to the synthesis of six-membered heterocyclic systems, which are prevalent in numerous biologically active compounds. The cyanoacetylation of appropriate substrates provides versatile intermediates that can be cyclized to form various six-membered rings.

Six-Membered Heterocycles

Generation of Key Synthons and Active Methylene (B1212753) Intermediates

One of the most significant applications of this compound is its role in generating highly reactive synthons and active methylene intermediates. The reagent efficiently introduces the cyanoacetyl group (-COCH₂CN) onto electron-rich molecules, creating versatile building blocks for further synthetic transformations. researchgate.netki.se The resulting products contain an active methylene group flanked by two electron-withdrawing groups (a carbonyl and a nitrile), making it highly acidic and amenable to a wide range of condensation and cyclization reactions. researchgate.netrsc.orgmdpi.com

This compound is widely used for the electrophilic C-3 cyanoacetylation of indoles. The reaction of indole (B1671886) with cyanoacetic acid in refluxing acetic anhydride is a common method to produce 3-cyanoacetyl indole. rsc.orgrsc.org This reaction is often rapid and high-yielding. rsc.org Variations of this procedure, such as using propanoic anhydride instead of acetic anhydride, have also been developed for the facile synthesis of 3-cyanoacetyl indole derivatives in excellent yields (84-95%). rsc.orgniscpr.res.in

These 3-cyanoacetyl indoles are pivotal active methylene intermediates. researchgate.netrsc.org Their synthetic utility is demonstrated in their subsequent use in Knoevenagel condensations and multi-component reactions to build a vast array of complex heterocyclic structures fused to or substituted with an indole moiety. researchgate.netrsc.org

Table 3: Synthesis of 3-Cyanoacetyl Indoles

| Indole Substrate | Reagent(s) | Conditions | Yield | Reference(s) |

|---|---|---|---|---|

| Indole | Cyanoacetic acid, Acetic Anhydride | 60-70 °C, 5 min | 90-98% | rsc.org |

| Indole | Cyanoacetic acid, Acetic Anhydride | Reflux, 30 min | - | rsc.org |

| Indole derivatives | Cyanoacetic acid, Propanoic Anhydride | 65-75 °C, 7 min | 84-95% | rsc.orgniscpr.res.in |

This compound is effective for the N-cyanoacetylation of heterocyclic amines like phenothiazine (B1677639) and carbazole (B46965). mdpi.com The reaction is typically carried out by treating the heterocycle with a pre-heated mixture of cyanoacetic acid and acetic anhydride at elevated temperatures (e.g., 100 °C) for a short period. mdpi.comrsc.org This process yields N-cyanoacetyl phenothiazines or N-cyanoacetyl carbazole, which are key active methylene intermediates. mdpi.com

These synthons are subsequently used in Claisen-Schmidt condensations with various aromatic or heteroaromatic aldehydes. mdpi.com The active methylene group of the N-cyanoacetyl moiety readily condenses with the aldehyde to produce phenothiazine- and carbazole-cyanochalcones, which are compounds of interest for their potential biological activities. mdpi.com

Table 4: Synthesis of N-Cyanoacetyl Phenothiazines and Carbazoles | Starting Material | Reagent(s) | Conditions | Product | Reference(s) | | :--- | :--- | :--- | :--- | | Phenothiazine or Carbazole | Cyanoacetic acid, Acetic Anhydride | 100 °C, 1 h | N-Cyanoacetyl phenothiazine or N-Cyanoacetyl carbazole | mdpi.com |

Formation of 3-Oxopropanenitriles and other Activated Nitriles

This compound serves as a potent electrophilic cyanoacetylating agent for the synthesis of 3-oxopropanenitriles, which are valuable intermediates in organic synthesis. The reaction typically involves the activation of cyanoacetic acid with an anhydride, such as acetic anhydride, to form a mixed anhydride or the symmetrical this compound in situ. researchgate.netresearchgate.net This reactive species can then acylate a variety of nucleophilic substrates.

A common and efficient method involves the direct electrophilic cyanoacetylation of variously substituted heterocyclic and aromatic compounds. researchgate.netarabjchem.org For instance, electron-rich aromatic compounds like indoles and pyrroles, as well as their derivatives, react readily with the combination of cyanoacetic acid and acetic anhydride to produce 3-heteroaroyl-3-oxoalkanenitriles in good yields. semanticscholar.orgnih.gov This approach has been noted for its effectiveness with both activated and deactivated pyrroles, indoles, and aniline (B41778) derivatives. researchgate.net

The reaction conditions can be tailored to the substrate. While some reactions proceed efficiently with just heating, others benefit from the use of a catalyst. For example, the synthesis of a series of heterocyclic 3-oxopropanenitriles was successfully achieved using a mixed anhydride system (acetic or trifluoroacetic anhydride with cyanoacetic acid) in the presence of Mg(ClO₄)₂·2H₂O as a catalyst. researchgate.net In other cases, Lewis acids such as anhydrous AlCl₃ have been employed to facilitate the cyanoacetylation of less reactive substrates. arabjchem.org These 3-oxopropanenitriles are themselves versatile precursors for a range of more complex molecules, including enaminonitriles, 2-dialkylaminopyridines, and 2-oxopyran-3-carbonitriles through various condensation and rearrangement reactions. nih.gov

Table 1: Synthesis of 3-Oxopropanenitriles using Cyanoacetylating Agents

| Substrate | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Indole | Cyanoacetic acid, Acetic anhydride | Heat (60-70 °C), 5 min | 3-(1H-indol-3-yl)-3-oxopropanenitrile | 90-98% | rsc.org |

| Pyrrole (B145914) | Cyanoacetic acid, Acetic anhydride | Heating | 3-Oxo-3-(1H-pyrrol-2-yl)propanenitrile | 70% | arabjchem.org |

| N-methyl-benzimidazole | Cyanoacetic acid, Acetic anhydride | - | 2-(1,3-diacetyl-2,3-dihydro-1H-benzo[d]-imidazol-2-yl)acetonitrile | - | researchgate.net |

| Pyrazolone derivative | Cyanoacetic acid, Acetic anhydride | - | Heteroaroyl substituted 3-oxoalkanenitrile | Excellent | semanticscholar.org |

Role in the Synthesis of Specific Organic Scaffolds

α-Cyano Substituted 1,3-Bisindolyl-2-propen-1-one Derivatives

This compound is a key precursor in the multi-step synthesis of α-cyano substituted 1,3-bisindolyl-2-propen-1-one derivatives, a class of compounds investigated for their potential biological activities. researchgate.net The synthetic route leverages the reactivity of the anhydride (or its in situ generated equivalent) to create an essential building block.

The synthesis begins with the cyanoacetylation of a substituted indole. researchgate.net In this initial step, the indole reacts with cyanoacetic acid in the presence of acetic anhydride to form a 3-cyanoacetyl indole intermediate. researchgate.netresearchgate.net This reaction is a direct application of the anhydride's acylating power.

The resulting 3-cyanoacetyl indole is then used in a subsequent Knoevenagel condensation reaction. It is reacted with a different substituted indole-3-carboxaldehyde (B46971) in the presence of a basic catalyst, such as piperidine (B6355638). researchgate.netnih.gov This condensation joins the two indole moieties, forming the final α-cyano substituted 1,3-bisindolyl-2-propen-1-one structure. researchgate.net The cyano group from the original cyanoacetic acid is retained in the final product, highlighting the anhydride's role as a foundational reagent for introducing this functionality.

Table 2: Synthetic Pathway to α-Cyano Substituted 1,3-Bisindolyl-2-propen-1-one

| Step | Reactants | Key Reagent | Intermediate/Product | Reaction Type | Reference |

|---|---|---|---|---|---|

| 1 | Substituted Indole, Cyanoacetic acid | Acetic Anhydride | 3-Cyanoacetyl indole | Cyanoacetylation | researchgate.netresearchgate.net |

| 2 | 3-Cyanoacetyl indole, Indole-3-carboxaldehyde | Piperidine | α-Cyano substituted 1,3-bisindolyl-2-propen-1-one | Knoevenagel Condensation | researchgate.netnih.gov |

Intermediate in Cascade and Tandem Reaction Sequences

The derivatives of this compound, particularly 3-oxopropanenitriles and cyanoacetic acid esters, are valuable intermediates in cascade and tandem reactions, which allow for the construction of complex molecular architectures in a single pot. These sequences often involve an initial condensation followed by cyclization or other transformations.

One notable example involves the Ugi reaction. Ugi adducts derived from cyanoacetic acid can be readily cyclized under basic conditions to yield aminopyrrolinone derivatives in a one-pot process. researchgate.net This demonstrates the utility of the cyanoacetic acid framework in multicomponent reactions that lead to heterocyclic systems.

Furthermore, 3-(1H-indol-3-yl)-3-oxopropanenitriles, synthesized using cyanoacetic acid and acetic anhydride, serve as starting materials in acid-catalyzed cascade reactions. rsc.org For instance, a reaction sequence involving a Knoevenagel condensation of these oxopropanenitriles with arylglyoxals, followed by an isocyanide insertion and a rapid arabjchem.orgCurrent time information in Bangalore, IN.-H shift, affords uniquely decorated biheterocycles in high yields. rsc.org Similarly, the reaction between (-)-methyl 3-dehydroshikimate (a renewable biomass material) and cyanoacetic acid esters initiates a cascade involving condensation and subsequent aromatization/cyclization to produce substituted 2-aminobenzofurans. jlu.edu.cn These examples underscore the role of this compound derivatives as pivotal components in designing efficient, multi-step synthetic strategies.

Contributions to Polymer Chemistry and Crosslinking

Precursor for Advanced Polymer Monomers (e.g., Cyanoacrylate-related)

A significant industrial application of cyanoacetic acid, and by extension its anhydride, is in the production of cyanoacrylate monomers, the primary components of "super glue" adhesives. smolecule.comwikipedia.org The synthesis of these monomers relies on a Knoevenagel condensation, for which cyanoacetic acid esters are the essential precursors. google.comraajournal.com

A patented process describes the production of 2-cyanoacetic acid anhydride from cyanoacetic acid and a C₄₋₂₀ carboxylic acid anhydride. google.com This anhydride can then be directly reacted with hydroxyl-containing compounds (alcohols) to produce the corresponding 2-cyanoacetic acid esters with high purity. google.com

These alkyl cyanoacetate esters are then reacted with a source of formaldehyde, such as paraformaldehyde, in the presence of a basic catalyst. google.comnih.gov This condensation reaction forms a prepolymer which is then thermally cracked (depolymerized) under acidic conditions to yield the final, high-purity cyanoacrylate monomer. google.comraajournal.com The reactivity and adhesive properties of the resulting cyanoacrylate polymer are influenced by the alkyl group (R) of the ester, which originates from the alcohol used to react with the this compound. nih.gov

Table 3: Properties of Common Alkyl Cyanoacrylates

| Alkyl Group | Monomer Name | Key Properties | Reference |

|---|---|---|---|

| Methyl | Methyl 2-cyanoacrylate | High reactivity, fast cure, can be brittle | raajournal.com |

| Ethyl | Ethyl 2-cyanoacrylate | Most common "super glue" type, strong bond | wikipedia.orgraajournal.com |

| n-Butyl | n-Butyl 2-cyanoacrylate | Slower cure, more flexible, lower cytotoxicity | nih.gov |

| Octyl | Octyl 2-cyanoacrylate | Slowest cure, most flexible, used in medical applications | nih.gov |

Design of Crosslinking Agents for Enhanced Polymer Performance

To improve the performance of polymers, particularly their thermal stability and mechanical strength, crosslinking agents are often incorporated. While this compound itself is not typically used as a final crosslinking agent, its chemistry is integral to the design of monomers and additives that can participate in or promote crosslinking, especially within cyanoacrylate-based systems.

The performance of cyanoacrylate adhesives is often limited by the thermoplastic nature of the polymer, which softens at elevated temperatures. afinitica.com To counteract this, crosslinking agents are added to the monomer formulation. These agents create covalent bonds between the linear polymer chains, raising the glass transition temperature (T₉) and suppressing retropolymerization, thereby improving performance at high temperatures. afinitica.com

Anhydrides, such as maleic anhydride, have been studied as additives to cyanoacrylate formulations. raajournal.comafinitica.com Maleic anhydride, in particular, appears to act as a crosslinking agent with the cyanoacrylate, leading to improved heat and moisture-resistant bonds. afinitica.com This demonstrates the principle that anhydride functionalities can be used to enhance polymer networks. Furthermore, cyanoacetate-modified polymers, such as dextran (B179266) modified with cyanoacetate groups (Dex-CA), have been synthesized and used to form crosslinked hydrogel networks through reactions like Knoevenagel condensation, showcasing how the cyanoacetate moiety can be a key component in a crosslinking system. researchgate.net

Spectroscopic and Structural Elucidation for Mechanistic Insights

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Delineation and Intermediate Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assignment of cyanoacetic acid anhydride (B1165640) and its derivatives.

¹H NMR: The proton NMR spectrum of cyanoacetic acid anhydride is expected to be relatively simple. The chemically equivalent protons of the two methylene (B1212753) (CH₂) groups would give rise to a single resonance. The chemical shift of this peak is influenced by the electron-withdrawing effects of both the adjacent carbonyl (C=O) group and the nitrile (C≡N) group, placing it in a specific downfield region. For comparison, the methylene protons in cyanoacetic acid appear around 3.8 ppm in DMSO-d₆. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For the symmetric this compound, three distinct signals are anticipated: one for the carbonyl carbons, one for the methylene carbons, and one for the nitrile carbons. The chemical shifts are diagnostic of the functional group. Carbonyl carbons in anhydrides typically resonate in the range of 165-190 ppm. oregonstate.edu The nitrile carbon appears in a distinct region, and the methylene carbon's shift is influenced by its proximity to the carbonyl and cyano groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Rationale |

| ¹H | -CH₂- | ~3.5 - 4.5 | Downfield shift due to adjacent electron-withdrawing carbonyl and nitrile groups. |

| ¹³C | C=O | ~160 - 170 | Typical range for anhydride carbonyl carbons. oregonstate.edu |

| ¹³C | -CH₂- | ~25 - 35 | Aliphatic carbon shifted downfield by adjacent C=O and C≡N. |

| ¹³C | C≡N | ~115 - 120 | Characteristic chemical shift for nitrile carbons. |

Two-dimensional (2D) NMR experiments are invaluable for confirming the connectivity of atoms, which is essential for unambiguously assigning structures to reaction intermediates and products that are more complex than the parent anhydride.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu While not particularly informative for the simple structure of this compound itself (as it only has one type of proton), it is crucial for analyzing its reaction products. For instance, if the anhydride reacts with an alcohol to form an ester and cyanoacetic acid, COSY would show correlations between protons on adjacent carbons in the alcohol moiety, helping to confirm the structure of the resulting ester.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment maps long-range (typically 2- and 3-bond) correlations between protons and carbons (¹H-¹³C). epfl.ch It is a powerful tool for connecting molecular fragments and assigning quaternary carbons (carbons with no attached protons), such as the carbonyl and nitrile carbons. epfl.ch For this compound, an HMBC spectrum would be expected to show a correlation between the methylene protons and both the carbonyl carbon and the nitrile carbon, confirming the C-C and C-N connectivity within the cyanoacetyl moiety. youtube.com

Infrared (IR) Spectroscopy for Monitoring Functional Group Transformations

Infrared (IR) spectroscopy is particularly effective for monitoring the progress of reactions by detecting the appearance and disappearance of specific functional groups. youtube.com Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular fingerprint. vscht.cz

For this compound, the key diagnostic peaks are associated with the anhydride and nitrile groups.

Anhydride C=O Stretching: Acid anhydrides are characterized by two distinct carbonyl stretching bands resulting from symmetric and asymmetric stretching vibrations. spectroscopyonline.com These typically appear in the regions of 1840-1800 cm⁻¹ (asymmetric) and 1780-1740 cm⁻¹ (symmetric). spectroscopyonline.com The presence of these two strong absorptions is a clear indicator of the anhydride functionality.

Nitrile C≡N Stretching: The carbon-nitrogen triple bond of the nitrile group gives rise to a sharp, medium-intensity absorption in the range of 2260-2220 cm⁻¹. udel.edu

C-O Stretching: The C-O single bonds within the anhydride group also produce a strong stretching band, typically found between 1300 and 1000 cm⁻¹. spectroscopyonline.com

During a reaction, such as the conversion of the anhydride to an ester or amide, the two characteristic anhydride C=O peaks would disappear and be replaced by a single carbonyl peak at a lower frequency (e.g., ~1735 cm⁻¹ for an ester or ~1650 cm⁻¹ for an amide). libretexts.orglibretexts.org This transformation is readily monitored by IR spectroscopy.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Anhydride | Asymmetric C=O Stretch | 1840 - 1800 | Strong |

| Anhydride | Symmetric C=O Stretch | 1780 - 1740 | Strong |

| Nitrile | C≡N Stretch | 2260 - 2220 | Medium, Sharp |

| Anhydride | C-O Stretch | 1300 - 1000 | Strong |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis of Reaction Products and Intermediates

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of reaction products and intermediates with high accuracy and to gain structural information from their fragmentation patterns. purdue.edupurdue.edu

For this compound (C₆H₄N₂O₃), the predicted monoisotopic mass is 152.02219 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition of a product by measuring its mass to within a few parts per million of the calculated value.

The fragmentation pattern in MS provides a "fingerprint" that can help identify the structure. Under techniques like electron ionization (EI) or collision-induced dissociation (CID), molecules break apart in predictable ways. youtube.comnih.gov For carboxylic acid derivatives, a common fragmentation pathway is the cleavage of the bond adjacent to the carbonyl group to form a stable acylium ion (R-C≡O⁺). libretexts.org For this compound, the loss of a cyanoacetyl radical or related fragments would be expected, leading to characteristic ions in the spectrum.

Table 3: Predicted Mass Spectrometry Data for this compound (C₆H₄N₂O₃)

| Ion Type | Formula | Predicted m/z | Notes |

| [M+H]⁺ | [C₆H₅N₂O₃]⁺ | 153.02947 | Protonated molecular ion, common in ESI-MS. uni.lu |

| [M+Na]⁺ | [C₆H₄N₂O₃Na]⁺ | 175.01141 | Sodiated adduct, also common in ESI-MS. uni.lu |

| Acylium Ion | [C₃H₂NO]⁺ | 68.01306 | Resulting from cleavage of the C-O-C anhydride bond. |

X-ray Crystallography for Definitive Molecular Structure Confirmation of Key Intermediates and Products

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of all atoms can be determined, providing definitive information on bond lengths, bond angles, and stereochemistry. weizmann.ac.il

While obtaining a suitable single crystal of a reactive intermediate like this compound can be challenging, this technique is exceptionally valuable for characterizing stable reaction products or key, isolable intermediates. nih.gov The resulting crystal structure provides irrefutable proof of the molecular connectivity and conformation, which is essential for confirming reaction outcomes and understanding mechanistic pathways at the atomic level. For example, the crystal structures of products derived from reactions involving cyanoacetic acid derivatives have been determined, confirming their molecular geometry and intermolecular interactions, such as hydrogen bonding. nih.gov

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies of Cyanoacetic Acid Anhydride (B1165640) Reactivity and Stability

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. For cyanoacetic acid anhydride, DFT studies are crucial for understanding its reactivity and stability. These studies typically focus on the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (Egap), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

Conceptual DFT provides a framework for quantifying reactivity through various descriptors. mdpi.comaappsbulletin.org These indices are calculated from the electronic density and orbital energies to predict how a molecule will interact with other reagents. For instance, the electrophilicity index (ω) measures the energy stabilization when a molecule acquires additional electronic charge, indicating its propensity to act as an electrophile. researchgate.netmdpi.com Conversely, the nucleophilicity index (N) quantifies the ability of a molecule to donate electrons. mdpi.com

By calculating these parameters for this compound, researchers can predict its behavior. The presence of two cyano groups, which are strongly electron-withdrawing, and the anhydride linkage suggests a high degree of electrophilicity at the carbonyl carbons. DFT calculations can pinpoint the most reactive sites within the molecule for nucleophilic attack. mdpi.com

Below is an interactive table summarizing key conceptual DFT reactivity descriptors that would be calculated to assess the reactivity and stability of this compound.

| Descriptor | Symbol | Formula | Significance |

| Ionization Potential | IP | IP ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity | EA | EA ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity | χ | χ = (IP + EA) / 2 | Tendency to attract electrons. |

| Chemical Hardness | η | η = (IP - EA) / 2 | Resistance to change in electron distribution. |

| Chemical Softness | S | S = 1 / η | Reciprocal of hardness, indicates high reactivity. |

| Chemical Potential | µ | µ = -(IP + EA) / 2 | Escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index | ω | ω = µ2 / 2η | Propensity of a species to accept electrons. |

| Nucleophilicity Index | N | N = EHOMO(Nu) - EHOMO(TCE) | Propensity of a species to donate electrons (referenced to tetracyanoethylene). |

Table 1: Conceptual DFT Reactivity Descriptors. These parameters are routinely calculated to provide a quantitative measure of a molecule's stability and reactivity patterns. researchgate.netmdpi.com

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms. mdpi.com For reactions involving this compound, such as its reaction with nucleophiles (e.g., alcohols or amines), computational methods can map out the entire potential energy surface (PES). nih.gov This involves identifying all stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). nih.govresearchgate.net

The process begins with locating the geometry of the transition state, which is a first-order saddle point on the PES. bath.ac.uk Following the identification of a TS, an Intrinsic Reaction Coordinate (IRC) calculation is performed. nih.govresearchgate.net The IRC path confirms that the located transition state correctly connects the reactants with the desired products or intermediates, providing a detailed, step-by-step visualization of the bond-breaking and bond-forming processes. nih.gov

For complex, multi-step reactions, computational analysis can reveal "hidden intermediates" and "hidden transition states" that are not experimentally observable. researchgate.net The analysis can be further refined using approaches like the United Reaction Valley Approach (URVA), which partitions the reaction path into distinct phases (e.g., reactant preparation, chemical transformation, and product separation) based on the curvature of the reaction path. nih.govsmu.edu This provides a deeper understanding of the electronic and structural changes that govern the reaction mechanism. smu.edu Computational simulations are thus essential for rationalizing experimental outcomes and predicting the feasibility of different reaction pathways. nih.gov

Prediction of Novel Reactivity and Molecular Architectures of this compound Derivatives

A significant advantage of computational chemistry is its predictive power. Theoretical methods can be used to design novel derivatives of this compound and predict their reactivity and properties before they are synthesized in the lab. tdl.org By systematically modifying the parent structure—for example, by introducing different substituents—and then performing DFT calculations on the resulting virtual library of compounds, chemists can screen for molecules with specific desired characteristics. nih.gov

For instance, computational studies can predict how substituents would alter the electrophilicity of the carbonyl carbons or the acidity of the α-protons in this compound derivatives. This allows for the rational design of new building blocks for organic synthesis. The FMO analysis can be applied to these novel derivatives to predict their stability and potential utility in reactions like Knoevenagel condensations or multicomponent reactions. nih.gov

Furthermore, computational models can explore entirely new molecular architectures. By simulating the reaction of this compound with various complex reactants, it is possible to predict the formation of novel heterocyclic compounds or complex polymers. These predictions can guide synthetic chemists, saving significant time and resources by focusing experimental efforts on the most promising molecular targets. nih.gov

Semiempirical Calculations for Reaction Pathway Analysis

While DFT provides high accuracy, it can be computationally expensive for large systems or for exploring broad reaction networks. Semiempirical quantum mechanics methods offer a faster, albeit less accurate, alternative that is well-suited for preliminary reaction pathway analysis. mdpi.com These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics.

Semiempirical calculations can be effectively used for an initial exploration of the potential energy surface to identify possible reaction pathways and intermediates. mdpi.com For instance, in studying the reaction between this compound and a nucleophile, semiempirical methods could quickly screen multiple potential interaction sites and orientations.

These methods are particularly useful when combined with other theoretical models. For example, a semiempirical approach might be used to analyze the initial bimolecular interactions, with the results then being fed into more rigorous calculations, such as combining Capture theory and Rice–Ramsperger–Kassel–Marcus (RRKM) theory, to estimate theoretical rate coefficients for different reaction channels. mdpi.com This hierarchical approach allows for an efficient and comprehensive analysis of complex reaction pathways.

Future Research Directions and Synthetic Innovations

Greening the Synthesis: Sustainable Approaches to Cyanoacetic Acid Anhydride (B1165640)

The traditional synthesis of cyanoacetic acid anhydride often involves reagents and conditions that are not aligned with the principles of green chemistry. A significant focus of future research is the development of more sustainable and environmentally benign methods for its generation.

One promising approach involves the use of greener solvents and catalysts. For instance, a patented method describes the production of 2-cyanoacetic acid anhydride by reacting 2-cyanoacetic acid with a C4-20 carboxylic acid anhydride. google.comgoogle.com While this method offers a cost-effective route with readily available starting materials, future innovations will likely focus on replacing conventional organic solvents with greener alternatives such as ionic liquids or supercritical fluids. Furthermore, the development of solid acid or base catalysts could replace homogeneous catalysts, simplifying purification processes and minimizing waste generation.

Biocatalysis represents another frontier in the sustainable synthesis of anhydrides. While not yet specifically reported for this compound, enzymatic approaches for the synthesis of other anhydrides are being explored. The use of enzymes, such as lipases, could offer high selectivity and operate under mild reaction conditions, significantly reducing the environmental footprint of the synthesis.

Solvent-free reaction conditions are also a key target for greening the synthesis of this compound. Mechanochemical methods, where mechanical energy is used to drive chemical reactions, could provide a solvent-free alternative, reducing both waste and energy consumption.

The following table summarizes potential green synthetic approaches for this compound:

| Approach | Key Features | Potential Advantages |

| Green Solvents | Use of ionic liquids, supercritical fluids, or bio-based solvents. | Reduced toxicity, improved recyclability, and lower environmental impact. |

| Solid Catalysts | Heterogeneous catalysts like zeolites or functionalized resins. | Ease of separation, reusability, and reduced waste generation. |

| Biocatalysis | Employment of enzymes (e.g., lipases). | High selectivity, mild reaction conditions, and use of renewable resources. |

| Solvent-Free Methods | Mechanochemistry or microwave-assisted synthesis. | Reduced solvent waste, lower energy consumption, and potentially faster reaction times. |

Precision in Action: Novel Catalytic Systems for Enhanced Cyanoacetylation Selectivity

Cyanoacetylation is a powerful tool in organic synthesis, and enhancing its selectivity is a primary goal for researchers. Future innovations will focus on the development of novel catalytic systems that can precisely control the outcome of reactions involving this compound.

Organocatalysis is emerging as a powerful strategy for achieving high selectivity in acylation reactions. Chiral organocatalysts, such as those based on cinchona alkaloids or prolinol derivatives, can create a chiral environment around the reactants, enabling enantioselective cyanoacetylation of prochiral substrates. This approach is particularly valuable in the synthesis of chiral building blocks for pharmaceuticals and other fine chemicals.

Metal-Organic Frameworks (MOFs) are another promising class of materials for selective catalysis. nih.govcsic.es Their tunable pore sizes and the presence of well-defined active sites can be exploited to control the access of substrates to the catalytic centers, leading to high regioselectivity and chemoselectivity. For instance, MOFs with Lewis acidic metal nodes could activate the anhydride for nucleophilic attack, while the framework's structure could sterically hinder undesired side reactions.

The development of nanocatalysts also holds significant potential. The high surface area and unique electronic properties of nanoparticles can lead to enhanced catalytic activity and selectivity. For example, magnetic nanoparticles functionalized with a catalytic moiety could be easily recovered from the reaction mixture using an external magnet, simplifying product purification and catalyst recycling.

Future research in this area will likely involve a combination of experimental and computational approaches to design and optimize these novel catalytic systems for specific cyanoacetylation reactions.

Building Blocks of Life: Expanding the Role of this compound in Complex Synthesis

Cyanoacetic acid and its derivatives have long been recognized as valuable building blocks in the synthesis of a wide range of heterocyclic compounds and bioactive molecules. arkat-usa.org Future research will undoubtedly expand the scope of this compound in the total synthesis of complex natural products and the construction of novel bioactive scaffolds.

The cyanoacetyl group introduced by this anhydride can serve as a versatile handle for subsequent transformations. For instance, it can participate in Knoevenagel condensations, Michael additions, and various cyclization reactions to construct intricate molecular architectures. semanticscholar.orgresearchgate.net

Marine natural products , known for their structural complexity and potent biological activities, represent a particularly attractive target for synthesis using this compound. nih.govrsc.org Many marine alkaloids and polyketides contain nitrogen- and oxygen-containing heterocycles that could potentially be assembled using cyanoacetylation as a key step.

In the realm of medicinal chemistry, this compound can be employed in the synthesis of novel scaffolds for drug discovery. For example, it can be used to introduce the cyanoacetamide moiety, a common pharmacophore found in various kinase inhibitors and other therapeutic agents. nih.goved.ac.uknih.gov The ability to readily modify the cyanoacetyl group allows for the rapid generation of compound libraries for high-throughput screening.

The synthesis of alkaloid scaffolds is another area where this compound can make significant contributions. biorxiv.orgnih.govnih.govbiorxiv.org Many alkaloids possess complex polycyclic frameworks, and the strategic use of cyanoacetylation can facilitate the construction of key heterocyclic rings within these structures.

A Window into the Reaction: Advanced In-Situ Spectroscopic Techniques for Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Advanced in-situ spectroscopic techniques are poised to provide unprecedented real-time insights into the intricate details of reactions involving this compound.

Operando Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for monitoring the concentration of reactants, intermediates, and products as a reaction progresses. specac.comresearchgate.netdiffer.nlresearchgate.net By using an attenuated total reflectance (ATR) probe immersed directly in the reaction mixture, researchers can obtain high-quality spectra without the need for sampling, providing a continuous and non-invasive window into the reaction dynamics. This technique can be used to elucidate reaction kinetics, identify transient intermediates, and understand the role of catalysts.

In-situ Raman spectroscopy offers complementary information to FTIR and is particularly well-suited for studying reactions in aqueous media due to the weak Raman scattering of water. mdpi.comirdg.orgntnu.noaiche.org It can provide detailed information about vibrational modes and can be used to monitor changes in bonding and molecular structure during a reaction. The combination of in-situ FTIR and Raman spectroscopy can provide a more complete picture of the reaction mechanism.

These spectroscopic techniques, when coupled with advanced data analysis methods such as chemometrics, can extract quantitative information about the concentrations of different species over time, allowing for the determination of reaction rate constants and the validation of proposed mechanistic pathways.

Designing the Future: Computational Approaches to Novel this compound Analogs

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. In the context of this compound, these approaches can be used to design novel analogs with tuned reactivity and selectivity, accelerating the discovery of new and improved reagents for organic synthesis.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of this compound and its analogs. By calculating parameters such as frontier molecular orbital energies, atomic charges, and reaction energy profiles, researchers can gain insights into the factors that govern the anhydride's reactivity and selectivity in cyanoacetylation reactions.

Molecular dynamics (MD) simulations can be used to study the behavior of this compound and its analogs in different solvent environments and in the presence of catalysts. These simulations can provide information about conformational preferences, solvation effects, and the interactions between the anhydride and a catalyst's active site, which can be crucial for understanding and predicting reactivity.

In silico design and virtual screening techniques can be used to rapidly evaluate a large number of potential this compound analogs for their desired properties. By using computational models to predict reactivity, selectivity, and other relevant characteristics, researchers can prioritize the most promising candidates for experimental synthesis and testing, thereby streamlining the discovery process.

The synergy between computational design and experimental validation will be a key driver of innovation in the field, leading to the development of a new generation of this compound-based reagents with tailored properties for a wide range of synthetic applications.

Q & A

Q. What are the common synthetic routes for preparing cyanoacetylated compounds using cyanoacetic acid and acetic anhydride?

Cyanoacetylated derivatives are synthesized by reacting cyanoacetic acid with acetic anhydride under controlled heating (95–130°C). This method is widely used to introduce the cyanoacetyl group into heterocycles (e.g., pyrazoles, thiazoles) and aromatic amines. Key steps include:

- Reagent ratio : A 1:1–1:2 molar ratio of cyanoacetic acid to acetic anhydride is typical .

- Reaction conditions : Heating for 30 minutes to 12 hours, depending on substrate reactivity. Microwave irradiation can enhance yields (e.g., 91% vs. 77% under conventional heating) .

- Characterization : Products are confirmed via IR (C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) and ¹H NMR (δ 4.0–4.2 ppm for –CH₂–, δ 10.9–11.1 ppm for –NH) .

Q. How are cyanoacetylated intermediates characterized to confirm structural integrity?

- Spectroscopic methods :

- Elemental analysis : Ensures purity by matching calculated vs. observed C/H/N percentages .

Advanced Research Questions

Q. What factors influence regioselectivity in cyanoacetylation reactions (N- vs. C-acylation)?

Regioselectivity depends on:

- Substrate electronic effects : Electron-rich amines favor N-acylation, while electron-deficient systems may undergo C-acylation .

- Steric hindrance : Bulky substituents near reactive sites suppress C-acylation .

- Reagent activation : Acetic anhydride activates cyanoacetic acid by forming a mixed anhydride intermediate, directing reactivity toward nucleophilic amines .

- Experimental validation : Competitive reactions under varying temperatures/pH can isolate products, with kinetics monitored via in-situ ATR-FT-IR .

Q. How can reaction conditions be optimized to maximize yield and minimize byproducts?

- Design of experiments (DoE) : Use uniform design or response surface methodology to test variables:

- Molar ratio : Optimal ratios (e.g., 1:0.3 for maleic anhydride reactions) reduce unreacted starting material .

- Temperature : Higher temperatures (e.g., 140°C) accelerate reactivity but may degrade sensitive substrates .

- Catalyst selection : Acid catalysts (e.g., 4-Toluene sulfonic acid) improve esterification efficiency .

- Purification : Column chromatography or recrystallization removes byproducts like unreacted cyanoacetic acid .

Q. How do contradictions in reported yields (e.g., conventional vs. microwave methods) arise, and how can they be resolved?

- Source of discrepancies :

- Resolution strategies :

Q. What mechanistic insights exist for cyanoacetylation using acetic anhydride?

- Proposed mechanism :

- Supporting evidence :

Q. What analytical challenges arise in quantifying free anhydride content in reaction mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.